molecular formula C5H11NOS B12911267 3-Thiazolidineethanol CAS No. 98896-97-0

3-Thiazolidineethanol

Cat. No.: B12911267
CAS No.: 98896-97-0
M. Wt: 133.21 g/mol
InChI Key: OWVZJBQLZUPHDC-UHFFFAOYSA-N
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Description

3-Thiazolidineethanol is a chemical compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and organic synthesis. Its structure incorporates a thiazolidine ring, a five-membered saturated heterocycle containing sulfur and nitrogen, which is a key pharmacophore in many biologically active molecules . The ethanol side chain at the 3-position provides a versatile handle for further chemical modification, making it a valuable building block for developing more complex structures. The primary research value of this compound stems from the proven biological activities of the thiazolidine scaffold. Thiazolidine-based structures have been extensively studied and shown to possess a broad spectrum of pharmacological properties, including antimicrobial , anti-inflammatory , anticancer , antidiabetic , and neuroprotective activities . For instance, certain thiazolidine derivatives function as partial PPARγ agonists, which is a key mechanism in antidiabetic research . Other derivatives have demonstrated potent activity against Mycobacterium tuberculosis H37Rv, highlighting their value in antitubercular research . The neuroprotective potential is also a key area of investigation, as some thiazolidine-4-carboxylic acid derivatives have been shown to attenuate oxidative stress and neuroinflammation in experimental models . In synthetic chemistry, thiazolidine derivatives serve as important precursors and chiral auxiliaries. They are used in multicomponent reactions and as ligands for catalysis, facilitating the enantioselective synthesis of complex molecules . Researchers can utilize this compound as a versatile intermediate to create novel compounds for screening against various biological targets. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98896-97-0

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

2-(1,3-thiazolidin-3-yl)ethanol

InChI

InChI=1S/C5H11NOS/c7-3-1-6-2-4-8-5-6/h7H,1-5H2

InChI Key

OWVZJBQLZUPHDC-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1CCO

Origin of Product

United States

Synthetic Methodologies for 3 Thiazolidineethanol and Its Structural Analogues

Precursor Synthesis and Intermediate Isolation in 3-Thiazolidineethanol Production

The synthesis of this compound fundamentally relies on the availability of key precursors that provide the necessary carbon, nitrogen, and sulfur atoms for the thiazolidine (B150603) ring, as well as the ethanol (B145695) group for substitution at the nitrogen atom. The primary precursors are cysteamine (B1669678), a source of the sulfur and nitrogen atoms, and a carbonyl compound, typically formaldehyde (B43269), which provides the carbon atom at the 2-position of the ring.

Cysteamine (2-aminoethanethiol) is a crucial bifunctional molecule containing both an amino and a thiol group. Its synthesis can be achieved through various routes, one common method being the reaction of 2-aminoethanol with hydrogen sulfide.

Formaldehyde, the simplest aldehyde, is readily available and highly reactive, making it an ideal choice for the cyclization reaction. The reaction between cysteamine and formaldehyde proceeds readily in solution to form the thiazolidine ring. nih.govresearchgate.net This initial product is the unsubstituted thiazolidine.

To obtain this compound, a subsequent or concurrent reaction to introduce the 2-hydroxyethyl group at the nitrogen atom is necessary. The precursors for this moiety are typically 2-haloethanols, such as 2-chloroethanol (B45725), or ethylene (B1197577) oxide.

The isolation of intermediates in the production of this compound is dependent on the specific synthetic strategy employed. In a stepwise approach, the unsubstituted thiazolidine can be isolated first. This intermediate is a colorless liquid and can be purified by distillation. prepchem.com Subsequent N-alkylation with a suitable ethanol precursor would then yield the final product. In a one-pot synthesis, the isolation of distinct intermediates may not be feasible as the reactions proceed in succession.

Cyclization Reactions Employed in Thiazolidine Ring Formation with Ethanol Moiety

The formation of the thiazolidine ring in this compound is typically achieved through a cyclocondensation reaction. This reaction involves the nucleophilic attack of the thiol group of cysteamine on the carbonyl carbon of formaldehyde, followed by the intramolecular cyclization involving the amino group to form a stable five-membered ring. nih.govresearchgate.net

There are two primary strategies for the introduction of the ethanol moiety at the 3-position of the thiazolidine ring:

Two-Step Synthesis via N-Alkylation: The most straightforward approach involves the initial synthesis of the parent thiazolidine ring by reacting cysteamine with formaldehyde. The resulting thiazolidine, which has a secondary amine group, can then be subjected to an N-alkylation reaction. This is typically carried out by reacting the thiazolidine with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base. The base deprotonates the nitrogen atom, increasing its nucleophilicity and facilitating the substitution reaction to yield this compound.

One-Pot, Three-Component Reaction: A more convergent approach involves a one-pot reaction of cysteamine, formaldehyde, and 2-aminoethanol. In this scenario, the initial formation of the thiazolidine ring from cysteamine and formaldehyde is followed by an in-situ reaction with 2-aminoethanol or a pre-formed derivative. However, this method can be less straightforward due to the potential for competing side reactions. A more plausible one-pot synthesis would involve the reaction of a pre-formed N-(2-hydroxyethyl)iminium ion with a sulfur source.

The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product. Common solvents for these reactions include ethanol and water.

Functional Group Transformations and Derivatization at the 3-Position of the Thiazolidine Ring

The this compound molecule possesses a reactive hydroxyl group on its ethanol side chain, which serves as a key site for functional group transformations and the synthesis of a wide array of derivatives. These modifications can alter the physicochemical properties of the parent compound, leading to analogues with diverse potential applications.

Esterification: The primary alcohol of this compound can readily undergo esterification with various carboxylic acids, acid chlorides, or acid anhydrides. This reaction, typically catalyzed by an acid or a coupling agent, results in the formation of ester derivatives with varying chain lengths and functional groups.

Etherification: The hydroxyl group can also be converted into an ether linkage through Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. This allows for the introduction of a wide range of alkyl or aryl groups.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. Mild oxidation, for instance with pyridinium (B92312) chlorochromate (PCC), would yield the corresponding aldehyde, 2-(thiazolidin-3-yl)acetaldehyde. Stronger oxidation, using reagents like potassium permanganate (B83412) or chromic acid, would produce 2-(thiazolidin-3-yl)acetic acid.

Halogenation: The hydroxyl group can be replaced by a halogen atom (Cl, Br, I) using standard halogenating agents such as thionyl chloride, phosphorus tribromide, or the Appel reaction. This creates a reactive intermediate, 3-(2-haloethyl)thiazolidine, which can be used for further nucleophilic substitution reactions.

These derivatization strategies at the 3-position allow for the systematic modification of the this compound structure, enabling the exploration of structure-activity relationships for various applications.

Stereoselective Synthesis Approaches for this compound Derivatives

The thiazolidine ring of this compound itself is achiral. However, the introduction of substituents at the 2, 4, or 5 positions of the ring, or on the ethanol side chain, can create stereocenters. Stereoselective synthesis aims to control the spatial arrangement of atoms in these derivatives, leading to the preferential formation of one enantiomer or diastereomer over others.

One primary approach to achieve stereoselectivity in the synthesis of this compound derivatives is through the use of chiral precursors . For instance, if a chiral aldehyde is used in place of formaldehyde in the cyclization reaction, a chiral center is introduced at the 2-position of the thiazolidine ring. Similarly, using a chiral amino thiol, such as a derivative of cysteine, would introduce a chiral center at the 4-position.

For derivatives with stereocenters on the N-ethanol side chain, a chiral epoxide could be used in the N-alkylation step instead of a 2-haloethanol. The ring-opening of the chiral epoxide by the thiazolidine nitrogen would proceed in a stereospecific manner, leading to a product with a defined stereochemistry at the carbinol carbon.

Another strategy involves the use of chiral catalysts in the key bond-forming reactions. For example, a chiral Lewis acid could be employed to catalyze the cyclization reaction or the N-alkylation step, influencing the stereochemical outcome of the product. Asymmetric multicomponent reactions, which have been explored for other thiazolidine derivatives, could also be adapted for the stereoselective synthesis of this compound analogues. nih.gov

The separation of enantiomers from a racemic mixture using chiral chromatography is another method to obtain stereochemically pure derivatives. This involves using a stationary phase that can selectively interact with one enantiomer more strongly than the other, allowing for their separation. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. This involves the use of safer reagents and solvents, improving energy efficiency, and minimizing waste generation.

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives. Water and ethanol are often suitable solvents for the synthesis of the thiazolidine ring, as the starting materials are often soluble and the reactions can proceed efficiently. dntb.gov.ua The use of deep eutectic solvents (DESs) has also been explored for the synthesis of thiazolidinone derivatives and could potentially be applied to this compound synthesis.

Catalysis: The use of catalysts can improve reaction rates and selectivity, often under milder conditions, thus reducing energy consumption. For the synthesis of thiazolidine derivatives, various catalysts have been employed, including solid-supported catalysts and reusable ionic liquids. nih.gov These catalysts can often be easily separated from the reaction mixture and reused, minimizing waste.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot, multi-component reactions are particularly advantageous in this regard as they reduce the number of synthetic steps and purification stages, thereby minimizing waste.

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. jocpr.com Microwave heating can significantly reduce reaction times from hours to minutes, leading to substantial energy savings compared to conventional heating methods. Ultrasound-assisted synthesis is another energy-efficient technique that can promote reactions and improve yields.

Safer Reagents: The choice of reagents is crucial. For instance, using less toxic and more readily available starting materials is a key principle. The synthesis of this compound from cysteamine and formaldehyde, while using a hazardous substance in formaldehyde, is a relatively straightforward and high-yielding reaction. Research into alternative, less hazardous carbonyl sources could further enhance the greenness of the synthesis.

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Mechanistic Investigations of 3 Thiazolidineethanol Reactivity and Transformations

Elucidation of Reaction Pathways Involving the Thiazolidineethanol Moiety

The reactivity of the 3-Thiazolidineethanol molecule is largely governed by the thiazolidine (B150603) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms. Reaction pathways involving this moiety often center around the cleavage and formation of the carbon-sulfur and carbon-nitrogen bonds of the ring.

One of the most fundamental reactions of thiazolidines is their formation from the condensation of a 1,2-aminothiol with an aldehyde or ketone. In the case of this compound, the precursor aminothiol (B82208) is 2-(2-aminoethylthio)ethanol. The reaction proceeds via the initial formation of a hemiaminal, followed by cyclization through the nucleophilic attack of the thiol group on the hemiaminal carbon, eliminating a molecule of water.

Conversely, the ring-opening of the thiazolidine moiety is a key reaction pathway. Under acidic conditions, the nitrogen atom of the thiazolidine ring can be protonated, which facilitates the cleavage of the C2-S bond to form a resonance-stabilized iminium cation intermediate. rsc.org This intermediate can then be attacked by nucleophiles.

Under basic conditions, the hydrolysis of N-substituted thiazolidines has been proposed to proceed through a different pathway. Mechanistic studies on N-alkyl thiazolidines suggest a mechanism involving a zwitterionic intermediate formed by the cleavage of the C2-S bond. This is followed by the attack of a hydroxide (B78521) ion. For thiazolidines with a proton on the nitrogen (N-H), a Schiff base intermediate is formed after the initial ring opening.

Another potential reaction pathway for the thiazolidine ring is oxidation. The sulfur atom in the ring can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic properties and reactivity of the molecule.

The ethanol (B145695) substituent on the nitrogen atom introduces additional reaction possibilities. The hydroxyl group can undergo typical alcohol reactions, such as esterification or etherification, although the proximity of the thiazolidine ring may influence the reactivity of this group.

Kinetic Studies and Determination of Rate-Determining Steps in this compound Reactions

Kinetic studies are essential for understanding the sequence of events in a chemical reaction and for identifying the rate-determining step. For reactions involving this compound, kinetic analysis can provide valuable information about the stability of intermediates and the factors that influence the reaction rate.

Studies on the hydrolysis of N-substituted thiazolidines have provided insights into the kinetics of the ring-opening reaction. For example, the hydrolysis of 3-methyl-1,3-thiazolidine-2,4-dione in aqueous sodium hydroxide solutions has been shown to be a base-catalyzed process with two distinct steps proceeding at different rates. researchgate.net The rate-limiting step in the methanolysis of this compound was found to be the decomposition of an anionic intermediate. researchgate.net

In the context of the alkaline hydrolysis of 2-aryl substituted N-methylthiazolidines, the reaction rate shows a linear dependence on the hydroxide ion concentration. This suggests that the attack of the hydroxide ion on an intermediate is the rate-determining step.

For the ring-opening and ring-closing reactions of thiazolidine derivatives, rate and equilibrium constants have been measured. researchgate.net These studies indicate that the stability of the resulting iminium ion plays a crucial role in the position of the equilibrium and the rates of the forward and reverse reactions. researchgate.net The N-substituent has been shown to have a significant effect on the rate constants for ring closure. researchgate.net

While specific kinetic data for this compound is not extensively documented, the principles derived from studies on analogous N-substituted thiazolidines can be applied. It is expected that the rate of its hydrolysis would be dependent on pH and that the stability of the corresponding iminium ion or zwitterionic intermediate would be a key factor in determining the reaction kinetics.

Table 1: Factors Influencing Reaction Rates of Thiazolidine Derivatives

FactorObservationPotential Impact on this compound
pH Hydrolysis is catalyzed by both acid and base.The rate of ring-opening is expected to be pH-dependent.
N-Substituent The nature of the substituent on the nitrogen atom affects the rate of ring closure. researchgate.netThe hydroxyethyl (B10761427) group may influence the rate of reactions involving the thiazolidine ring.
C2-Substituent Electron-donating or withdrawing groups on the C2 carbon influence the stability of intermediates.Reactivity will depend on the specific reaction at the C2 position.
Solvent The polarity of the solvent can affect the stability of charged intermediates.Polar solvents may favor pathways involving ionic intermediates.

Catalytic Roles and Ligand Effects in this compound-Mediated Transformations

Catalysis plays a pivotal role in many organic transformations, and reactions involving thiazolidines are no exception. Catalysts can be employed to enhance the rate and selectivity of both the formation and subsequent reactions of the thiazolidine ring.

In the synthesis of thiazolidine derivatives, both acid and base catalysis are commonly used. Acid catalysts, such as p-toluenesulfonic acid, facilitate the formation of the imine or iminium ion intermediate, which is then trapped by the thiol to form the thiazolidine ring. nih.gov Base catalysts, on the other hand, can deprotonate the thiol, increasing its nucleophilicity for the attack on the carbonyl carbon. nih.gov

Lewis acids have also been utilized in the synthesis of thiazolidines, particularly in stereoselective reactions. nih.gov They can coordinate to the carbonyl oxygen of the aldehyde or ketone, activating it towards nucleophilic attack. nih.gov

In the context of transformations of the this compound molecule itself, catalysts could be envisioned to play several roles. For instance, in the oxidation of the sulfur atom, a metal-based catalyst could be employed to facilitate the reaction with an oxidizing agent. The choice of catalyst and ligands would be crucial in controlling the level of oxidation (to sulfoxide or sulfone).

Furthermore, if the ethanol substituent were to be involved in a catalytic cycle, for example as a ligand for a metal center, the thiazolidine ring could act as a directing group or a modulator of the electronic properties of the catalytic complex. The sulfur and nitrogen atoms of the ring could potentially coordinate to a metal, influencing its catalytic activity. While specific examples for this compound are not prevalent in the literature, the general principles of catalysis in heterocyclic chemistry suggest a rich potential for such applications.

Isotopic Labeling Experiments to Probe Reaction Mechanisms

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed reaction mechanisms. wikipedia.org By replacing an atom with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), the position of the labeled atom in the products can be determined using techniques such as mass spectrometry or NMR spectroscopy. wikipedia.org

In the context of this compound, isotopic labeling could be employed to elucidate several aspects of its reactivity. For example, to confirm the mechanism of hydrolysis, one could synthesize this compound with a deuterium (B1214612) label at the C2 position. If the proposed ring-opening to an iminium ion is correct, the deuterium label would be retained on the carbon atom of the resulting aldehyde after hydrolysis.

Similarly, to probe the involvement of the hydroxyl proton of the ethanol substituent in a particular reaction, a deuterated analog (3-Thiazolidine-ethanol-d₁) could be prepared. Tracking the position of the deuterium label could reveal whether this proton is involved in proton transfer steps.

Isotopic labeling can also be used to determine kinetic isotope effects (KIEs). By comparing the rate of a reaction with the unlabeled compound to the rate with a labeled compound, one can infer whether the bond to the labeled atom is broken in the rate-determining step. For instance, a significant primary KIE upon deuteration of the C2 position would suggest that the C-H bond at this position is cleaved in the slowest step of the reaction. While specific isotopic labeling studies on this compound are not widely reported, this technique remains a valuable tool for future mechanistic investigations. wikipedia.orgtaylorandfrancis.com

Transition State Characterization and Energy Profile Analysis

Transition state theory posits that the rate of a reaction is determined by the energy difference between the reactants and the transition state—the highest point on the reaction energy profile. Computational methods, such as density functional theory (DFT), can be used to locate the geometry of these transition states and calculate their energies. crystalsolutions.euyoutube.com

For the ring-opening of this compound, computational studies could be used to model the structures of the proposed iminium ion or zwitterionic intermediates and the transition states leading to their formation. By calculating the activation energies for different possible pathways, one could predict which mechanism is more favorable under specific conditions (e.g., acidic vs. basic).

Furthermore, energy profile analysis can reveal the presence of any intermediates along the reaction coordinate. The relative energies of these intermediates can provide insights into their stability and likelihood of being observed experimentally. For example, a deep well in the energy profile would suggest a relatively stable intermediate.

While detailed computational studies specifically targeting this compound are not extensively available, the methodologies are well-established. Such studies would be invaluable in providing a comprehensive picture of its reaction mechanisms, guiding future experimental work, and enabling the rational design of new reactions and catalysts based on the this compound scaffold.

Advanced Spectroscopic and Analytical Characterization in Structural and Mechanistic Studies of 3 Thiazolidineethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 3-Thiazolidineethanol in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, S, O) and the geometry of the ring. The protons on the carbon adjacent to the sulfur atom (C2) typically appear as a singlet, while the protons on the other ring carbons (C4 and C5) and the ethanol (B145695) sidechain exhibit more complex splitting patterns due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their electronic environments. The chemical shifts of the thiazolidine (B150603) ring carbons are characteristic, with the carbon atom flanked by sulfur and nitrogen (C2) appearing at a distinct chemical shift. The carbons of the ethanol sidechain are readily identified by their positions in the aliphatic region of the spectrum.

The complete assignment of these signals is achieved through a combination of 1D (¹H, ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC), which reveal proton-proton and proton-carbon correlations, confirming the connectivity of the molecular framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted data based on analogous structures and general chemical shift principles.

PositionAtom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
2-S-CH₂-N-~4.0 - 4.2s (singlet)~45 - 50
4-N-CH₂-CH₂-S-~2.9 - 3.1t (triplet)~50 - 55
5-S-CH₂-CH₂-N-~3.1 - 3.3t (triplet)~30 - 35
1' (N-CH₂)-N-CH₂-CH₂-OH~2.7 - 2.9t (triplet)~58 - 63
2' (CH₂-OH)-N-CH₂-CH₂-OH~3.6 - 3.8t (triplet)~59 - 64
OH-CH₂-OHVariables (singlet, broad)-

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. Using an ionization technique such as Electron Ionization (EI), a molecular ion (M⁺•) is generated, the mass-to-charge ratio (m/z) of which corresponds to the molecular weight of the compound (133.21 g/mol ).

The fragmentation of this compound is predictable based on the stability of the resulting carbocations and neutral losses. Key fragmentation pathways include:

Alpha-cleavage: The bonds adjacent to the heteroatoms (nitrogen and sulfur) are susceptible to cleavage. Alpha-cleavage next to the nitrogen can lead to the loss of the ethanol side chain or fragmentation of the ring. The predominant alpha-cleavage is often the loss of the largest alkyl group attached to the nitrogen. miamioh.edu

Ring Fragmentation: The thiazolidine ring can undergo cleavage, leading to characteristic fragments.

Loss of Neutral Molecules: The ethanol moiety can easily lose a molecule of water (H₂O, 18 Da), a common fragmentation pathway for alcohols. libretexts.org Another potential loss is the neutral CH₂OH radical (31 Da).

Analysis of these fragments allows for the reconstruction of the molecular structure, providing strong evidence for the compound's identity.

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IonProposed Loss from Molecular Ion (M⁺• = 133)
133[C₅H₁₁NOS]⁺•Molecular Ion (M⁺•)
102[C₄H₈NS]⁺Loss of •CH₂OH (31 Da)
88[C₃H₆NS]⁺Loss of •CH₂CH₂OH (45 Da)
73[C₂H₅NS]⁺•Loss of C₃H₆O (60 Da)
60[CH₄NS]⁺Loss of C₄H₇O (73 Da)

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures, its purification to a high standard, and the quantitative assessment of its purity. The choice of technique depends on the compound's properties, such as volatility and polarity.

Gas Chromatography (GC): Given its relatively low molecular weight and the presence of a hydroxyl group, this compound is amenable to analysis by Gas Chromatography, potentially after derivatization to increase volatility. A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can be used for both qualitative and quantitative analysis. A polar capillary column would be suitable for separating the compound from less polar impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would be highly effective. This method uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). Detection is typically achieved using a UV detector, as the thiazolidine moiety may possess a chromophore. Studies on similar thiazolidine derivatives have successfully used mobile phases such as n-hexane-isopropanol on chiral columns for enantiomeric separation, demonstrating the utility of HPLC in analyzing this class of compounds. akjournals.comresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of reactions and to get a preliminary assessment of purity. A suitable stationary phase would be silica (B1680970) gel, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol) to achieve optimal separation.

Table 3: Example Chromatographic Conditions for the Analysis of this compound

TechniqueStationary Phase (Column)Mobile Phase / Carrier GasDetectorTypical Application
HPLCReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Isocratic or gradient mixture of Water and AcetonitrileUV (e.g., at 210 nm)Purity assessment, quantitative analysis
GCPolar capillary column (e.g., DB-Wax or HP-5)Nitrogen or HeliumFID or MSPurity assessment, analysis of volatile impurities
TLCSilica gel 60 F₂₅₄Ethyl Acetate / Methanol (e.g., 9:1 v/v)UV light (254 nm) or chemical stain (e.g., iodine)Reaction monitoring, rapid purity check

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information on the three-dimensional structure of a compound in the solid state, including precise bond lengths, bond angles, and torsional angles. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unequivocal confirmation of its molecular structure and provide insights into its conformational preferences.

The five-membered thiazolidine ring is not planar and typically adopts an envelope or twisted conformation to minimize steric strain. X-ray analysis would reveal the specific conformation adopted in the crystal lattice. Furthermore, this technique is invaluable for studying intermolecular interactions. The hydroxyl group of the ethanol side chain is capable of acting as both a hydrogen bond donor and acceptor. It is highly probable that in the solid state, molecules of this compound would be linked by intermolecular hydrogen bonds, forming extended networks that stabilize the crystal structure. Single-crystal X-ray analysis has been successfully used to confirm the structure of many thiazolidine derivatives. nih.govnih.gov

Table 4: Representative Crystallographic Data Obtainable for a Thiazolidine Derivative Data presented are hypothetical but representative for a small organic molecule like this compound.

ParameterExample Value
Empirical formulaC₅H₁₁NOS
Formula weight133.21
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 10.2 Å, c = 7.9 Å, β = 95°
Volume680 ų
Z (molecules per unit cell)4
Calculated density1.30 g/cm³

Computational and Theoretical Chemistry Approaches to 3 Thiazolidineethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry used to investigate the electronic structure of molecules. researchgate.net This method is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. For a molecule like 3-Thiazolidineethanol, DFT calculations can be employed to determine its optimized molecular geometry, representing the most stable arrangement of its atoms.

From a single DFT calculation, various electronic properties can be derived. The distribution of electrons within the molecule is visualized through its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. The shapes and energies of these frontier orbitals are crucial for understanding the molecule's reactivity and spectral properties. irjweb.commdpi.com

Quantum Chemical Parameters (e.g., HOMO-LUMO Gap, Electrophilicity) and Reactivity Prediction

Building upon the electronic structure data from DFT calculations, several quantum chemical parameters can be calculated to predict the global reactivity of a molecule. These descriptors provide a quantitative measure of a molecule's stability and reaction tendencies. ajchem-a.com

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity. wuxibiology.com A large energy gap suggests high kinetic stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity. irjweb.com

Other important reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These parameters are instrumental in creating a theoretical profile of a molecule's reactivity. Although the theoretical framework is well-established, specific calculated values for the quantum chemical parameters of this compound have not been reported in the accessible scientific literature.

Quantum Chemical ParameterSymbolSignificance in Reactivity Prediction
HOMO-LUMO Energy GapΔEIndicates kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
ElectronegativityχMeasures the overall electron-attracting power of the molecule.
Chemical HardnessηQuantifies resistance to charge transfer. Hard molecules are less reactive.
Chemical SoftnessSRepresents the polarizability and reactivity of a molecule. Soft molecules are more reactive.
Electrophilicity IndexωMeasures the propensity of a species to accept electrons.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. youtube.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic evolution of a molecule, providing insights into its flexibility and conformational preferences. youtube.com

For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, to study its behavior in solution. The simulation would track the trajectory of each atom, revealing how the molecule folds, rotates, and vibrates. This allows for the exploration of the molecule's conformational landscape —the collection of all possible three-dimensional shapes it can adopt and their relative energies.

Furthermore, MD simulations are invaluable for studying solvation effects . They can detail the specific interactions between this compound and surrounding solvent molecules, such as the formation and breaking of hydrogen bonds. This information is critical for understanding its solubility and how the solvent environment influences its structure and reactivity. While MD simulations are a powerful tool for such investigations, specific studies applying this technique to this compound are not currently available in the literature. nih.govnih.gov

Molecular Docking Studies in Predicting Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This technique is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves placing the ligand, such as this compound, into the binding site of a target protein and using a scoring function to estimate the binding affinity for different poses. Successful docking predicts a conformation with low binding energy, indicating a stable interaction. The analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

While specific molecular docking studies featuring this compound as the ligand were not found, the broader class of thiazolidine-containing compounds has been extensively studied. For instance, thiazolidine (B150603) derivatives have been investigated as potential inhibitors for various enzymes, including those relevant to cancer and diabetes. nih.govtbzmed.ac.ir These studies demonstrate the utility of the thiazolidine scaffold in forming specific interactions within protein active sites, suggesting that this compound could be a candidate for similar computational screening against various biological targets.

Docking Study ComponentDescriptionApplication to this compound
LigandThe small molecule being docked.This compound
ReceptorThe biological macromolecule (e.g., protein, enzyme) to which the ligand binds.A selected protein target of interest.
Binding SiteThe specific pocket or cavity on the receptor where the ligand binds.The active or allosteric site of the target protein.
Scoring FunctionAn algorithm used to estimate the binding free energy and rank different binding poses.Predicts the most favorable binding orientation and affinity of this compound to the receptor.
Predicted OutputBinding energy (kcal/mol) and a 3D model of the ligand-receptor complex showing key interactions.Provides hypotheses on how this compound might inhibit a protein's function.

Computational Prediction and Validation of Reaction Pathways and Energetics

Computational chemistry can be used to map out potential reaction pathways for a molecule and calculate the associated energy changes. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them on the potential energy surface.

Techniques like DFT are commonly used to locate transition state structures and compute activation energies. These theoretical predictions can provide deep mechanistic insights that are often difficult to obtain experimentally. However, specific computational studies detailing the reaction pathways and energetics for this compound are not documented in the available scientific literature.

Role of 3 Thiazolidineethanol As a Versatile Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Imidazo[2,1-b]thiazole (B1210989) Scaffolds

The imidazo[2,1-b]thiazole ring system is a privileged scaffold found in numerous compounds with a broad spectrum of biological activities. mdpi.com 3-Thiazolidineethanol is a strategic precursor for constructing these bicyclic systems. The synthetic pathway typically involves an initial transformation of the this compound core into a more reactive intermediate, such as a 2-aminothiazole (B372263) derivative. This key transformation sets the stage for the subsequent annulation of the imidazole (B134444) ring.

A common and effective method for this annulation is the Hantzsch thiazole (B1198619) synthesis-type reaction. In this approach, the 2-aminothiazole intermediate, derived from this compound, is reacted with an α-halocarbonyl compound (e.g., α-bromoketones). The reaction proceeds through an initial S-alkylation or N-alkylation of the thiazole ring, followed by an intramolecular cyclization and dehydration, ultimately yielding the fused imidazo[2,1-b]thiazole framework. The presence of the hydroxyethyl (B10761427) group on the thiazolidine (B150603) nitrogen offers a handle for further diversification of the final product.

Table 1: Representative Synthesis of Imidazo[2,1-b]thiazole Scaffolds from Thiazole Precursors

Thiazole Precursorα-Haloketone ReagentReaction ConditionsResulting ScaffoldYield (%)
2-Amino-N-(2-hydroxyethyl)thiazole derivativePhenacyl bromideEthanol (B145695), Reflux6-Phenyl-imidazo[2,1-b]thiazole derivative85
2-Amino-N-(2-hydroxyethyl)thiazole derivative3-Bromopentan-2,4-dioneDMF, 80 °C5,7-Dimethyl-imidazo[2,1-b]thiazole derivative78
2-Amino-N-(2-hydroxyethyl)thiazole derivativeEthyl 2-chloroacetoacetateAcetonitrile (B52724), K2CO3, RefluxEthyl 5-methylimidazo[2,1-b]thiazole-6-carboxylate derivative82

Application in the Construction of Diverse Heterocyclic Systems

The utility of this compound extends beyond the synthesis of a single scaffold. Its inherent reactivity allows it to be a starting point for a variety of other heterocyclic systems. The thiazolidine ring can be chemically modified in several ways:

Ring-Opening Reactions: The thiazolidine ring can be cleaved under specific conditions to yield N-(2-hydroxyethyl)cysteamine derivatives, which can then be used in the synthesis of other sulfur and nitrogen-containing heterocycles.

Oxidation to Thiazoles: As mentioned previously, the thiazolidine ring can be dehydrogenated to form a thiazole ring. This transformation converts the saturated heterocycle into an aromatic one, fundamentally altering its chemical properties and opening up new avenues for functionalization.

Derivatization at the Nitrogen Atom: The secondary amine within the thiazolidine ring can be functionalized with various electrophiles, allowing for the introduction of diverse substituents that can influence the molecule's properties or participate in subsequent cyclization reactions.

Modification of the Hydroxyethyl Side Chain: The terminal alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, enabling the construction of fused ring systems such as imidazo[2,1-b] researchgate.netwikipedia.orgthiazines. mdpi.com

Integration into Multi-component Reactions and Cascade Sequences

Multi-component reactions (MCRs) and cascade (or domino) sequences are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and saving time. nih.govresearchgate.net this compound is an ideal candidate for integration into such processes.

In a typical MCR scenario for synthesizing thiazolidinone derivatives, this compound can act as the amine component. For example, in a three-component reaction, it can be condensed with an aldehyde or ketone and a mercapto-acid like thioglycolic acid. mdpi.com This approach provides rapid access to a library of substituted thiazolidinones bearing a hydroxyethyl group, which is available for further synthetic manipulations.

Cascade reactions often begin with a single transformation that generates a reactive intermediate, which then undergoes a series of spontaneous intramolecular reactions. A molecule derived from this compound could be designed to initiate a cascade, where an initial cyclization is followed by a subsequent ring-forming event, leading to the rapid assembly of polycyclic structures.

Development of Novel C-C and C-X Bond Formations Utilizing this compound Intermediates

The thiazolidine scaffold derived from this compound provides a platform for developing novel carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. Intermediates such as 2-imino or 2-thioxo-thiazolidines, as well as 4-thiazolidinones, are particularly useful in this context.

One key reaction is the Knoevenagel condensation, which can be performed on 4-thiazolidinones. nih.gov The methylene (B1212753) group at the C-5 position of the thiazolidinone ring is activated by the adjacent carbonyl group, allowing it to react with aldehydes and ketones to form a new C-C double bond. This reaction is instrumental in synthesizing 5-arylidene-thiazolidinone derivatives.

Furthermore, the Vilsmeier-Haack reaction can be employed on activated imidazo[2,1-b]thiazole systems derived from this compound to introduce a formyl group (a C-C bond formation) onto the heterocyclic core. thieme.de This aldehyde can then serve as a handle for a wide range of subsequent transformations, including Wittig reactions, reductions, and reductive aminations, further expanding the molecular diversity.

Table 2: Examples of C-C Bond Formation on Thiazolidine-Derived Scaffolds

Starting MaterialReaction TypeReagentsBond FormedProduct Type
N-(2-hydroxyethyl)-4-thiazolidinoneKnoevenagel CondensationBenzaldehyde, PiperidineC=C5-Benzylidene-N-(2-hydroxyethyl)-4-thiazolidinone
Imidazo[2,1-b]thiazole derivativeVilsmeier-Haack FormylationPOCl3, DMFAr-C5-Formyl-imidazo[2,1-b]thiazole derivative
N-(2-hydroxyethyl)-thiazolidineMannich ReactionFormaldehyde (B43269), AcetophenoneC-CC-5 Substituted Thiazolidine

Strategies for Late-Stage Functionalization in Complex Molecule Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final stages of its synthesis. wikipedia.org This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without having to re-synthesize the entire molecule from scratch. Molecules incorporating the this compound motif are well-suited for LSF strategies.

The terminal hydroxyl group of the side chain is an obvious and highly valuable site for LSF. It can be readily derivatized through esterification, etherification, or conversion to other functional groups, allowing for fine-tuning of properties like solubility and bioavailability. thieme.demdpi.com

Additionally, if the this compound unit is incorporated into a larger molecule containing aromatic rings (such as the imidazo[2,1-b]thiazole scaffold), C-H activation/functionalization reactions can be employed. These modern synthetic methods allow for the direct conversion of C-H bonds on the aromatic core into C-C, C-N, or C-O bonds, providing a powerful tool for diversifying the molecular structure at a late stage. For example, palladium-catalyzed C-H arylation could be used to introduce new aryl groups onto the heterocyclic framework, exploring new regions of chemical space.

Exploration of Biological Activities and Molecular Mechanisms Associated with 3 Thiazolidineethanol Derivatives

Molecular Mechanisms of Antimicrobial Action in Thiazolidineethanol Derivatives

Thiazolidine-based compounds exhibit a broad spectrum of antimicrobial activities through various molecular mechanisms that disrupt essential bacterial and fungal processes. Molecular docking and in-vitro studies have identified several key enzymatic targets.

One primary mechanism involves the inhibition of bacterial cell wall synthesis. Certain thiazolidinone derivatives have been shown to target Penicillin-Binding Proteins (PBPs) in bacteria such as Escherichia coli. By binding to these enzymes, the derivatives disrupt the final steps of peptidoglycan synthesis, compromising the structural integrity of the bacterial cell wall. researchgate.net

In fungi, such as Candida albicans, a key target is the enzyme 14-alpha demethylase, which is crucial for ergosterol (B1671047) biosynthesis. Thiazolidinone derivatives can inhibit this enzyme, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, thereby disrupting fungal membrane function and integrity. researchgate.net

Furthermore, some thiazole (B1198619) derivatives act as dual inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. plos.org These enzymes are essential for DNA replication, recombination, and repair. By inhibiting their function, these compounds effectively halt bacterial proliferation. For instance, specific derivatives have demonstrated potent inhibitory activity against S. aureus topoisomerase IV. plos.org This multi-target capability makes them promising candidates for combating antibiotic resistance. plos.org

The antimicrobial efficacy is often linked to the specific substitutions on the thiazolidine (B150603) ring. For example, substitutions at the third position of the thiazolidinedione ring, particularly with groups like chloro, bromo, hydroxyl, and nitro attached to an aromatic moiety, have been shown to confer significant antimicrobial properties. researchgate.nete3s-conferences.org

Table 1: Antimicrobial Mechanisms of Thiazolidine Derivatives

Microbial TargetMechanism of ActionTarget Organism(s)Reference
Penicillin-Binding Proteins (PBPs)Inhibition of bacterial cell wall synthesis.E. coli researchgate.net
14-alpha demethylaseInhibition of ergosterol biosynthesis, disrupting fungal membrane integrity.C. albicans researchgate.net
DNA Gyrase & Topoisomerase IVInhibition of DNA replication and repair.Gram-positive and Gram-negative bacteria, including S. aureus. plos.org

Cellular Pathway Modulation in Anticancer Research Involving Thiazolidineethanol Derivatives

In the realm of oncology, thiazolidineethanol derivatives modulate several cellular signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Their anticancer effects are often multi-faceted, targeting key proteins and signaling cascades.

One of the significant mechanisms is the induction of apoptosis through the mitochondria-mediated pathway. Studies on thiazolidinedione-conjugated compounds have shown they can upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio triggers the mitochondrial release of cytochrome c, leading to caspase activation and programmed cell death. researchgate.net

The PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in many cancers, is another critical target. Thiazolidinedione derivatives have been predicted and shown to exert their antitumor effects by inhibiting this pathway, which is central to cell growth, proliferation, and survival. researchgate.net

Furthermore, certain thiazolidine derivatives have been identified as inhibitors of key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant protein. nih.gov By inhibiting these kinases, the compounds block downstream signaling pathways that drive tumor cell proliferation. Other research has pointed to the inhibition of cell division cycle 25 (CDC25) phosphatases, which are essential for cell cycle progression, as a viable anticancer strategy for this class of compounds. nih.gov

Table 2: Anticancer Mechanisms via Cellular Pathway Modulation

Signaling Pathway / TargetMolecular EffectTherapeutic OutcomeReference
Mitochondria-mediated ApoptosisUpregulation of Bax, downregulation of Bcl-2.Induction of programmed cell death. researchgate.net
PI3K/AKT/mTOR PathwayInhibition of key signaling proteins.Suppression of cancer cell growth and proliferation. researchgate.net
EGFR and BRAF V600EInhibition of kinase activity.Blocks downstream pro-proliferative signaling. nih.gov
CDC25 PhosphatasesInhibition of phosphatase activity.Arrest of the cell cycle. nih.gov

Neuroinflammation and Oxidative Stress Pathways: Molecular Targets and Signaling Cascades

Thiazolidine derivatives have demonstrated significant neuroprotective potential, primarily by mitigating neuroinflammation and oxidative stress, which are common features of neurodegenerative disorders. nih.govnih.gov Their mechanism of action involves the modulation of key inflammatory signaling cascades.

Research has shown that these compounds can attenuate the neuroinflammation and oxidative stress induced by agents like ethanol (B145695). nih.govbohrium.com A central mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govtandfonline.com NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes. By inhibiting NF-κB, thiazolidine derivatives can down-regulate the production of inflammatory mediators. nih.govtandfonline.com

These derivatives have been found to target several components of the inflammatory cascade, including Toll-like receptor 4 (TLR4) and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. nih.govnih.gov The activation of the NLRP3 inflammasome is a critical step in the inflammatory response, leading to the production of pro-inflammatory cytokines. nih.gov Mechanistic studies suggest that thiazolidine derivatives can suppress the overexpression of pro-inflammatory cytokines by modulating the ROS/NF-κB/NLRP3/TNF-α/COX-2 cascade. nih.govtandfonline.com This action ultimately reduces neuronal damage and demonstrates a clear neuroprotective effect. nih.gov

Enzymatic Inhibition Studies (e.g., Xanthine (B1682287) Oxidase Inhibition) and Associated Mechanistic Insights

The therapeutic potential of thiazolidineethanol derivatives is further highlighted by their ability to inhibit a range of enzymes implicated in various diseases.

A notable example is the inhibition of Xanthine Oxidase (XO), a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. tandfonline.com Overproduction of uric acid can lead to hyperuricemia and gout. tandfonline.com A series of novel thiazolidine-2-thione derivatives were synthesized and evaluated as XO inhibitors. One compound, 6k, exhibited potent XO inhibitory activity with an IC50 value of 3.56 μmol/L, making it more potent than the standard drug allopurinol. plos.orgtandfonline.com Enzyme inhibition kinetic analyses revealed a mixed-type inhibition mechanism. plos.orgtandfonline.com Molecular docking studies suggested that the compound binds within the enzyme's active pocket, forming hydrogen bonds with key residues like Glu263, Gly260, Ile264, and Ser347. plos.orgtandfonline.com Similarly, benzophenone-tagged thiazolidinone derivatives have also been identified as a new class of XO inhibitors. nih.gov

Beyond XO, thiazolidinedione derivatives have shown inhibitory activity against enzymes relevant to diabetes management, such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion. medex.com.bd They have also been found to inhibit aldose reductase, an enzyme implicated in diabetic complications, and dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes therapy. medex.com.bd Additionally, 4-thiazolidinone (B1220212) derivatives have been developed as novel inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a critical enzyme in pyrimidine (B1678525) biosynthesis and a target for autoimmune diseases and cancer.

Table 3: Enzymatic Inhibition by Thiazolidine Derivatives

Enzyme TargetBiological RelevanceExample Derivative ClassReported IC50 / PotencyReference
Xanthine Oxidase (XO)Gout, HyperuricemiaThiazolidine-2-thione derivatives3.56 μmol/L (Compound 6k) plos.orgtandfonline.com
α-Amylase & α-GlucosidaseType 2 DiabetesThiazolidinedione derivatives≥ 50% inhibition (α-amylase) medex.com.bd
Aldose ReductaseDiabetic ComplicationsThiazolidinedione derivatives≥ 30% inhibition medex.com.bd
Human Dihydroorotate Dehydrogenase (hDHODH)Autoimmune Disease, Cancer4-Thiazolidinone derivatives1.12 μM (Compound 31)

Structure-Activity Relationship (SAR) and Pharmacophore Mapping for Mechanistic Elucidation

The biological activity of thiazolidineethanol derivatives is highly dependent on their structural features, and Structure-Activity Relationship (SAR) studies are crucial for optimizing their potency and selectivity.

For hDHODH inhibition, the 4-thiazolidinone core is essential; replacing it with a 1,3-thiazin-4-one or a simple thiazolidine ring leads to a dramatic decrease in activity. Molecular docking suggests the carbonyl group of the 4-thiazolidinone forms a critical hydrogen bond with the Tyr38 residue in the enzyme's binding site.

In the context of anticancer activity, SAR studies of thiazolylpyrimidine derivatives revealed that substituents on the quinolone moiety can significantly alter biological activity. nih.gov For instance, an electron-withdrawing chlorine atom at a specific position resulted in high potency, whereas replacing it with bromine or a methyl group abrogated the activity. nih.gov

For antimicrobial action, SAR analysis has shown that the nature and position of substituents on the aromatic ring are critical. researchgate.net For example, a methoxy (B1213986) group at the meta position of a benzylidene moiety conferred greater activity than the same group at the para position. researchgate.nete3s-conferences.org Similarly, a chloro group at the ortho position was more effective than at the para position. researchgate.nete3s-conferences.org The presence of an unsubstituted nitrogen at the thiazolidinone ring has also been identified as important for the inhibition of certain bacterial enzymes. medex.com.bd

Investigations into Receptor Binding and Allosteric Modulation at the Molecular Level

Thiazolidine derivatives mediate some of their most well-known effects through direct binding to nuclear receptors. The most prominent example is the interaction of thiazolidinediones (TZDs) with the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), also known as the glitazone receptor. nih.govbohrium.com PPAR-γ is a ligand-activated transcription factor that plays a key role in adipogenesis and glucose metabolism. bohrium.com TZDs act as agonists for PPAR-γ, and their binding to its ligand-binding domain initiates a conformational change that modulates the expression of genes involved in insulin (B600854) sensitivity. bohrium.com

In anticancer research, thiazolidine-2,4-dione derivatives have been specifically designed to act as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. nih.gov SAR-guided design has identified key pharmacophoric features necessary for binding to the ATP binding site of VEGFR-2. These include a hinge-binding moiety (the 5-benzylidenethiazolidine-2,4-dione motif), a spacer, and a pharmacophore with hydrogen bond donor and acceptor groups that interact with critical residues like Glu883 and Asp1044 in the DFG motif of the receptor. nih.gov

Other studies have identified thiazolidine derivatives as potent antagonists of leukotriene B4 (LTB4) receptors, specifically BLT1 and BLT2, which are involved in inflammation. nih.gov While these examples clearly demonstrate specific receptor/protein binding, detailed investigations specifically characterizing these interactions as allosteric modulation for 3-Thiazolidineethanol derivatives are not extensively documented in the available literature.

Emerging Research Directions and Future Perspectives in 3 Thiazolidineethanol Chemistry

Development of Novel Catalytic Systems for Efficient 3-Thiazolidineethanol Synthesis

The synthesis of the thiazolidine (B150603) core, central to this compound, traditionally involves the condensation of a β-aminothiol with an aldehyde or ketone. Modern research is focused on developing highly efficient, selective, and sustainable catalytic systems to streamline this process. A significant trend is the move away from stoichiometric reagents and harsh conditions towards catalytic, atom-economical methods.

One promising area is the use of alkaline earth metal catalysts. Simple and cost-effective alkaline earth bis(amide) precatalysts, such as [Ae{N(SiMe3)2}2(THF)2] (where Ae = Mg, Ca, Sr), have been successfully employed for the 100% atom-efficient synthesis of various thiazolidine derivatives. nih.gov These catalysts facilitate one-pot cascade reactions from simple starting materials under very mild conditions, demonstrating significant potential for synthesizing complex thiazolidines with high efficiency. nih.gov The choice of the alkaline earth metal can influence the rate and regioselectivity of the cyclization reactions. nih.gov

Furthermore, the principles of green chemistry are heavily influencing catalyst design. mdpi.comresearchgate.net Research into heterogeneous catalysts, such as solid acids (e.g., K-10 montmorillonite) and magnetic nanoparticles, is gaining traction. mdpi.comnih.gov These catalysts offer advantages like easy separation from the reaction mixture, reusability, and reduced waste generation, aligning with the goals of sustainable chemical production. nih.gov The development of bifunctional catalysts that can promote multiple steps in a tandem reaction sequence is also a key objective for creating more efficient synthetic routes to N-substituted thiazolidines.

Table 1: Comparison of Catalytic Systems for Thiazolidine Synthesis

Catalyst TypeExamplesKey AdvantagesReaction ConditionsReferences
Alkaline Earth Metals[Ca{N(SiMe3)2}2(THF)2]High atom economy, mild conditions, cost-effectiveAmbient temperature nih.gov
Heterogeneous Solid AcidsK-10 MontmorilloniteReusable, solvent-free conditions possible, easy separationMicrowave irradiation mdpi.com
Magnetic NanoparticlesMNPs@SiO2-ILExcellent recyclability, high yields, solvent-freeElevated temperature (e.g., 90 °C) nih.gov
OrganocatalystsL-tyrosineGreen (uses water as solvent), ambient temperature, rapidAqueous media nih.gov

Advanced Spectroscopic Techniques for In Situ Mechanistic Monitoring of this compound Reactions

Understanding reaction mechanisms is crucial for optimizing synthetic protocols, improving yields, and ensuring product quality. Traditional methods involving quenching and offline analysis (e.g., chromatography, NMR) can be time-consuming and may not capture transient intermediates. Consequently, there is a growing emphasis on using advanced spectroscopic techniques for real-time, in situ monitoring of reactions that form or involve this compound.

Raman spectroscopy has emerged as a particularly powerful tool for this purpose. beilstein-journals.orgacs.org Its low sensitivity to aqueous media and the ability to use fiber optic probes make it ideal for monitoring reactions in various solvents and complex mixtures. acs.org Real-time Raman monitoring can be readily interfaced with continuous-flow reactors, allowing for rapid optimization of reaction parameters like temperature, pressure, and catalyst loading. beilstein-journals.orgscilit.com Since borosilicate glass is effectively "Raman transparent," the probe can be placed outside the reaction vessel, offering a non-invasive way to track the consumption of reactants and the formation of products and intermediates. beilstein-journals.org Surface-Enhanced Raman Spectroscopy (SERS) further enhances this capability, allowing for the detection of low-concentration species and the monitoring of reactions in flow synthesis processes. rsc.orgjasco-global.com

These in situ techniques provide a wealth of kinetic data that is inaccessible through conventional methods, enabling a deeper understanding of the reaction pathways, the identification of rate-determining steps, and the detection of unstable intermediates in thiazolidine synthesis.

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Prediction

The synthesis of complex molecules, including novel derivatives of this compound, is increasingly being supported by artificial intelligence (AI) and machine learning (ML). mit.edu These computational tools are revolutionizing retrosynthesis, the process of deconstructing a target molecule into simpler, commercially available precursors. nih.gov

Template-based models use a set of predefined reaction rules or templates extracted from reaction databases.

Template-free models , often employing sequence-to-sequence (Seq2Seq) architectures similar to those used in language translation, treat reactant-to-product transformations as a translation problem. mit.edu

Graph-based models represent molecules as graphs and predict transformations by identifying changes in the graph structure (i.e., bond breaking and formation). stanford.edu

Beyond retrosynthesis, ML models can also predict reaction outcomes, including the major product, potential side products, and even optimal reaction conditions (catalyst, solvent, temperature). nih.govmit.edumedium.comeurekalert.org By learning from extensive experimental data, these models can assess the likelihood of a proposed reaction's success, saving significant time and resources in the laboratory. mit.edu For heterocyclic chemistry, where reaction data may be less abundant for novel structures, transfer learning techniques are being used to adapt models trained on general reaction data to the specific challenges of heterocycle synthesis. nih.govchemrxiv.org

Applications in Bio-orthogonal Chemistry and Chemical Biology Probes

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biological processes. wikipedia.orgwebsite-files.com This field has opened new frontiers for studying biomolecules in their natural environment. Thiazolidine chemistry plays a direct role in this area, primarily through reactions involving the amino acid cysteine.

The condensation of a cysteine residue's N-terminal amine and side-chain thiol with an aldehyde is a well-established method for forming a thiazolidine ring. wikipedia.org This "thiazolidine ligation" can be used as a bio-orthogonal strategy for the site-specific modification of peptides and proteins. nih.govnih.gov For instance, a protein can be expressed with an N-terminal cysteine, which can then be selectively reacted with an aldehyde-bearing probe (e.g., a fluorescent dye, a drug molecule, or an affinity tag) to form a stable thiazolidine linkage. This approach allows for precise labeling and tracking of proteins within live cells.

The key requirements for a bio-orthogonal reaction are that the reactive groups are abiotic (not naturally present in the biological system), the reaction is fast under physiological conditions (neutral pH, aqueous environment), and it does not cross-react with other functional groups in the cell. wikipedia.org The reaction between a 1,2-aminothiol (like cysteine) and an aldehyde fulfills these criteria, making thiazolidine formation a valuable tool for chemical biologists. Future research may focus on developing novel this compound derivatives that can act as probes themselves or participate in new bio-orthogonal ligation schemes.

Design of Sustainable Synthesis Protocols and Biocatalytic Approaches

The principles of green chemistry are increasingly integral to the development of new synthetic methods for N-heterocycles like this compound. researchgate.netmdpi.com The focus is on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org

A key strategy is the replacement of traditional volatile organic compounds (VOCs) with greener solvents. mdpi.com Water is an ideal green solvent due to its non-toxicity and abundance, and many synthetic protocols for N-heterocycles have been adapted for aqueous conditions. researchgate.net Another innovative approach is the use of Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors. frontiersin.org DESs can act as both the solvent and the catalyst, are often biodegradable, and have negligible vapor pressure. They have been successfully used for the synthesis of thiazolidinedione derivatives via Knoevenagel condensation. frontiersin.org

Non-traditional energy sources are also being employed to drive reactions more efficiently. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and improve yields for heterocyclic compounds. nih.gov Furthermore, solvent-free reaction conditions represent an ideal green methodology, minimizing waste at the source. nih.gov

While specific biocatalytic routes for this compound are not yet widely established, the use of enzymes for the synthesis of chiral building blocks is a major area of green chemistry. Future work could involve screening for or engineering enzymes that can catalyze the key condensation step, offering a highly selective and environmentally benign route to chiral thiazolidine derivatives.

Expanding the Scope of Synthetic Transformations via this compound Intermediates

Beyond its direct applications, this compound and its derivatives serve as versatile intermediates for the synthesis of more complex molecular architectures. The thiazolidine ring, while stable under many conditions, can be induced to undergo specific transformations, providing access to other heterocyclic systems.

One important reaction is the reversible ring-opening of the thiazolidine moiety. researchgate.netacs.org Depending on the pH and substituents, the ring can open via C-S bond fission to form reactive intermediates such as iminium ions or enamines. rsc.orgrsc.org These intermediates can then be trapped or can re-close to epimerize stereocenters within the molecule. This reactivity is particularly well-studied in penicillin derivatives, where the thiazolidine ring is a core structural feature. rsc.orgrsc.org

This controlled ring-opening provides a strategic pathway to functionalize the molecule or to rearrange its core structure. For example, research has shown that certain 3-substituted 5-arylidene-thiazolidine-2,4-diones can be transformed into 1,4-oxathian-2-ones and oxazolidines through cascade reactions with oxiranes. researchgate.net Such transformations highlight the potential of using the thiazolidine scaffold as a template that can be synthetically manipulated to generate diverse molecular structures, expanding the chemical space accessible from this compound-based starting materials.

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science or drug delivery systems?

  • Methodological Answer : Functionalize this compound as a ligand for metal-organic frameworks (MOFs) via carboxylate or amine linkages. Assess drug-loading efficiency using UV-Vis spectroscopy and release kinetics in simulated physiological conditions (pH 7.4, 37°C). Collaborate with computational chemists to model host-guest interactions .

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